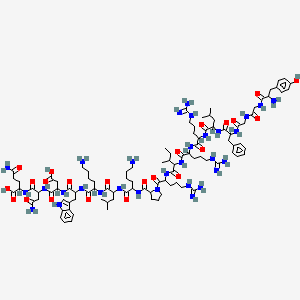
1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene
Vue d'ensemble
Description
1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene, commonly known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPB is a non-toxic and non-fluorescent molecule that has been used in various scientific studies as a probe for fluorescence imaging and sensing applications.
Mécanisme D'action
DMPB works by binding to specific molecules or structures in cells and emitting fluorescence when excited by light. The mechanism of action of DMPB is based on the principle of fluorescence resonance energy transfer (FRET), where the energy from the excited state of the donor molecule (DMPB) is transferred to the acceptor molecule, resulting in fluorescence emission.
Biochemical and Physiological Effects:
DMPB has been shown to have no significant biochemical or physiological effects on cells and tissues, making it an ideal candidate for biological applications. It does not interfere with the normal functioning of cells and can be used for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPB in lab experiments include its high photostability, low toxicity, and non-fluorescence, which make it an ideal candidate for long-term imaging studies. However, the limitations of using DMPB include its relatively low quantum yield and limited spectral range, which may affect its sensitivity and specificity in certain applications.
Orientations Futures
There are several future directions for the use of DMPB in scientific research. One potential application is the development of DMPB-based sensors for the detection of specific biomolecules and disease markers. Another potential direction is the use of DMPB for in vivo imaging studies, where its non-toxic and non-fluorescent properties make it an ideal candidate for long-term imaging studies in living organisms. Finally, the development of new synthesis methods for DMPB and its derivatives may lead to the discovery of new applications and properties.
Applications De Recherche Scientifique
DMPB has been extensively used in scientific research as a fluorescent probe for imaging and sensing applications. Its unique properties, such as high photostability, low toxicity, and non-fluorescence, make it an ideal candidate for various biological applications. DMPB has been used to study the localization and trafficking of proteins, DNA, and RNA in live cells, as well as for the detection of reactive oxygen species and metal ions.
Propriétés
IUPAC Name |
1,4-bis(3,7-dimethyloctyl)-2,5-bis(prop-1-ynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50/c1-9-13-29-23-32(22-20-28(8)18-12-16-26(5)6)30(14-10-2)24-31(29)21-19-27(7)17-11-15-25(3)4/h23-28H,11-12,15-22H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJNSQDUDBOUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=C(C=C1CCC(C)CCCC(C)C)C#CC)CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584557 | |
| Record name | 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211809-70-0 | |
| Record name | 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Di(3',7'-dimethyloctyl)-1,4-di-1-propynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




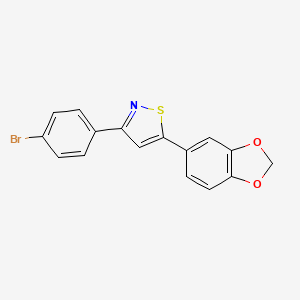
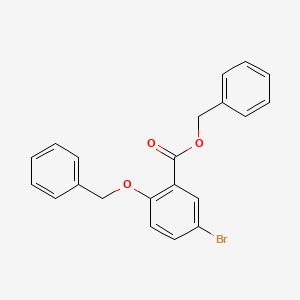

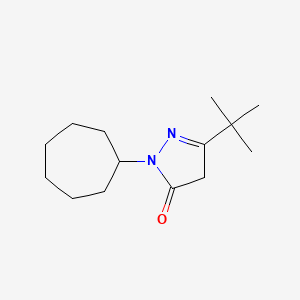

![1-(7-Iodo-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1627773.png)
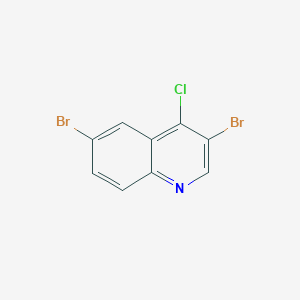



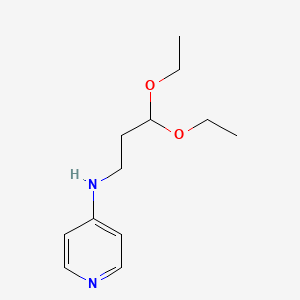
![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)
